5-(3-chloro-4-methylphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
5-(3-chloro-4-methylphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-methylphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the trifluoromethyl group, and the construction of the pyrrolo[3,4-d][1,2,3]triazole core. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-4-methylphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-chloro-4-methylphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its effects on cellular processes.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be evaluated for its ability to interact with specific molecular targets, such as enzymes or receptors, to develop new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-methylphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chloro-4-methylphenyl)-1-((3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- 5-(3-chloro-4-methylphenyl)-1-((3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
Uniqueness
The uniqueness of 5-(3-chloro-4-methylphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione lies in its combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)-3-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N6O3/c1-10-5-6-13(8-14(10)22)31-19(32)16-17(20(31)33)30(29-27-16)9-15-26-18(28-34-15)11-3-2-4-12(7-11)21(23,24)25/h2-8,16-17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMWWGJHEYYPEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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